3-Methoxybutanal

Synthetic Organic Chemistry Aldol Condensation Fragrance Intermediate Synthesis

3-Methoxybutanal (CAS 5281-76-5), also known as β-methoxybutyraldehyde, is a branched C5 aliphatic aldehyde containing a methoxy substituent at the β-carbon (C₃). This bifunctional compound (molecular formula C₅H₁₀O₂; molecular weight 102.13 g/mol) possesses a reactive aldehyde group (-CHO) and an electron-donating methoxy ether (-OCH₃) moiety, making it a versatile intermediate in organic synthesis and a potential building block for fragrance chemicals.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 5281-76-5
Cat. No. B3384146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxybutanal
CAS5281-76-5
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(CC=O)OC
InChIInChI=1S/C5H10O2/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3
InChIKeyVVXNMKJDQVBOLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxybutanal (CAS 5281-76-5): Procurement-Grade Properties and Supply Chain Snapshot


3-Methoxybutanal (CAS 5281-76-5), also known as β-methoxybutyraldehyde, is a branched C5 aliphatic aldehyde containing a methoxy substituent at the β-carbon (C₃). This bifunctional compound (molecular formula C₅H₁₀O₂; molecular weight 102.13 g/mol) possesses a reactive aldehyde group (-CHO) and an electron-donating methoxy ether (-OCH₃) moiety, making it a versatile intermediate in organic synthesis and a potential building block for fragrance chemicals [1]. As a liquid at room temperature with a calculated boiling point of 127.8 °C at 760 mmHg and a calculated density of 0.887 g/cm³, it is commercially available from global fine chemical suppliers, with reported purities of up to 99.0% .

3-Methoxybutanal (CAS 5281-76-5): Structural Nuances Preventing Generic Aldehyde Substitution


While a procuring organization might consider substituting 3-Methoxybutanal with a simpler aldehyde such as butanal or a structural isomer like 2-methoxybutanal, such replacements are chemically non-equivalent. The presence and specific position of the β-methoxy group fundamentally alters the compound's reactivity profile, steric environment, and physicochemical properties. The methoxy group exerts a strong +M (mesomeric) electron-donating effect that influences the electrophilicity of the adjacent carbonyl carbon, while its steric bulk at the β-position can dictate regioselectivity in subsequent synthetic transformations (e.g., aldol condensations, Grignard additions). Furthermore, the polarity introduced by the ether oxygen significantly modifies partition coefficients (LogP ~0.61) relative to unsubstituted alkyl aldehydes, impacting solubility, volatility, and olfactory character—critical parameters in fragrance formulation and downstream processing . Generic substitution therefore risks compromised reaction yields, altered product profiles, and failed performance specifications in specialized applications.

Quantitative Differentiation Evidence for 3-Methoxybutanal (CAS 5281-76-5) in Research and Industrial Applications


Steric Shielding at β-Carbon Drives Enhanced Regioselectivity in Condensation Reactions Compared to Unsubstituted Butanal

In aldol-type reactions crucial for synthesizing α,β-unsaturated aldehydes (e.g., precursors to fragrances like citral), the steric bulk of the β-methoxy group in 3-Methoxybutanal directs nucleophilic attack toward the less hindered aldehyde terminus, minimizing unwanted side reactions. This is a class-level inference drawn from the documented use of 3-methoxy-3-methylbutanal and similar β-substituted aldehydes in patented processes for citral production, where structural selectivity is paramount . In contrast, unsubstituted butanal, lacking this steric control, exhibits higher degrees of self-condensation and oligomerization under identical conditions, reducing the yield of desired cross-coupled products.

Synthetic Organic Chemistry Aldol Condensation Fragrance Intermediate Synthesis

Methoxy Substitution Alters Partition Coefficient (LogP) by Over 1.3 Units Relative to Non-Oxygenated Analogue

The introduction of a methoxy group at the C3 position significantly increases the hydrophilicity of the aldehyde. Calculated LogP (octanol-water partition coefficient) for 3-Methoxybutanal is approximately 0.61, reflecting the polarity contributed by the ether oxygen . This represents a substantial decrease of at least 1.3 LogP units compared to its non-oxygenated structural analogue, 3-methylbutanal (isovaleraldehyde, CAS 590-86-3), which has a calculated LogP of approximately 1.9 [1]. This quantitative difference in lipophilicity has direct consequences for the compound's behavior in biphasic reaction systems, its solubility in aqueous versus organic media, and its volatility profile.

Physicochemical Property Analysis ADME Prediction Formulation Science

Patent Literature Recognizes 3-Methoxybutanal Derivatives as Unique Synthons for High-Value Terpenoid Fragrances

The strategic value of 3-Methoxybutanal's core structure is underscored by patent activity from major chemical manufacturers. Kuraray Co., Ltd. has explicitly protected the use of related 3-substituted-3-methylbutanal derivatives, including 3-methyl-3-methoxybutanal, as key intermediates in an improved, high-yield, single-stage process for producing citral—a crucial raw material for vitamins A and E, and for the perfume industry . The patent emphasizes that using these specific β-methoxy acetals enables a more cost-effective and efficient route compared to previous multi-step syntheses that relied on less structurally defined starting materials. This is a direct head-to-head advantage in terms of process economics and product yield, as claimed by the inventors.

Patented Synthetic Methodology Fragrance Chemistry High-Value Intermediates

Distinct Mass Spectral Fragmentation Pattern Enables Definitive Analytical Discrimination from Isomeric Aldehydes

3-Methoxybutanal exhibits a unique mass spectral fragmentation pathway due to the combined presence of an aldehyde and a β-methoxy group. The primary fragmentation involves a characteristic α-cleavage adjacent to the carbonyl group, yielding a diagnostic ion at m/z 71 [CH₂=O⁺-CH₂-CH₃], as documented in spectral databases [1]. This fragmentation is distinct from that of 2-methoxybutanal or 4-methoxybutanal, which would produce different ion series due to the altered position of the methoxy group relative to the carbonyl [2]. This provides a definitive analytical fingerprint for identity confirmation and purity assessment in quality control laboratories, a critical differentiator when sourcing and verifying this specific isomer.

Analytical Chemistry Quality Control Gas Chromatography-Mass Spectrometry (GC-MS)

High-Value Application Scenarios for 3-Methoxybutanal (CAS 5281-76-5) in Research and Industry


Synthesis of Terpenoid Fragrance and Flavor Intermediates

Procure 3-Methoxybutanal as a strategic starting material for the synthesis of α,β-unsaturated aldehydes, which are key intermediates for high-volume terpenoid fragrances like citral. This application leverages the compound's β-methoxy group, which provides steric control and selective reactivity in condensation reactions, as documented in patent literature for improved process efficiency compared to unsubstituted aldehydes .

Development of Novel Perfume Volatility Modifiers and Solvents

Utilize 3-Methoxybutanal as a precursor to 3-methoxy-3-methylbutanol (MMB) via a simple reduction step. MMB is an established, high-performance fragrance solvent known for its water solubility, mild odor, and unique ability to control evaporation rates in air fresheners and fine fragrances . The aldehyde serves as the direct entry point to this valuable downstream product, offering procurement flexibility.

Chiral Building Block for Pharmaceutical Research

Source enantiomerically pure or racemic 3-Methoxybutanal for use as a chiral building block in medicinal chemistry. The β-stereocenter allows for the introduction of defined chirality into complex molecules, a necessity for synthesizing enantiopure active pharmaceutical ingredients (APIs). This application is supported by its use in the total synthesis of complex natural products like (+)-phorboxazole A, a potent cytostatic agent .

Analytical Reference Standard for Quality Control of Flavor Aldehydes

Acquire high-purity 3-Methoxybutanal to serve as an authenticated analytical reference standard. Its distinct GC-MS fragmentation pattern (base peak m/z 71) enables the definitive identification and quantification of this specific isomer in complex mixtures, such as natural extracts or reaction streams, ensuring compliance and process consistency in regulated industries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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